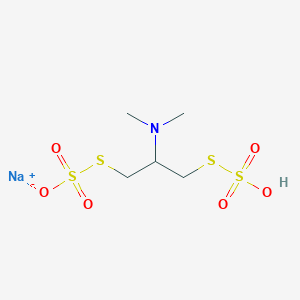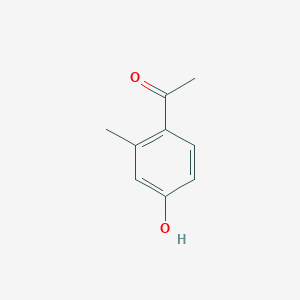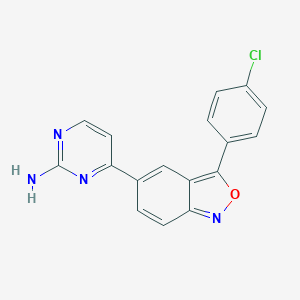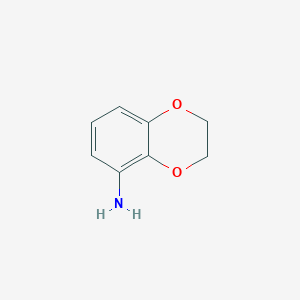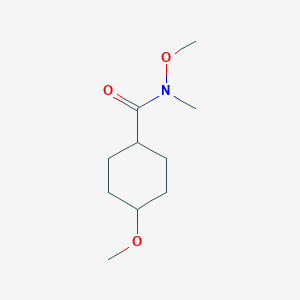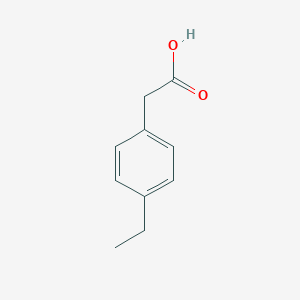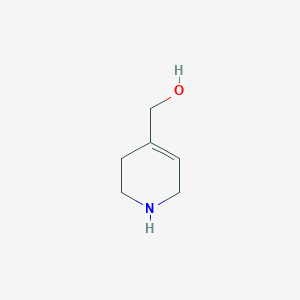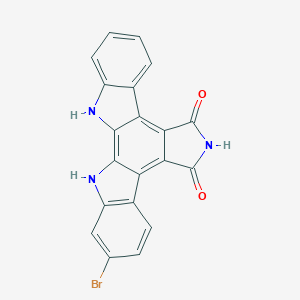
Cdk4 Inhibitor
Overview
Description
Cyclin-dependent kinase 4 inhibitor is a type of chemical compound that inhibits the function of cyclin-dependent kinase 4. Cyclin-dependent kinase 4 is an enzyme that plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting cyclin-dependent kinase 4, these compounds can prevent the proliferation of cancer cells, making them valuable in cancer treatment, especially for hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .
Mechanism of Action
Target of Action
The primary targets of CDK4 inhibitors are the cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6 . These kinases, in conjunction with the D-type cyclins, mediate progression through the G1 phase of the cell cycle, preparing the cell to initiate DNA synthesis . CDK4/6 forms a complex with Cyclin D family members (D1, D2, and D3), and their activity is crucial for cell cycle progression .
Mode of Action
CDK4 inhibitors interact with their targets, leading to cell cycle arrest and apoptosis . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, targeting CDK4/6 has been proposed as a paradigm shift in the anticancer approach .
Biochemical Pathways
The cyclin D–CDK4/6 complex can be activated through various signaling pathways, including Janus kinase–signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways . These pathways are closely linked to kinase activity, which is crucial for cell cycle progression .
Pharmacokinetics
CDK4 inhibitors, such as Ribociclib, are orally bioavailable and rapidly absorbed, with a median time to reach maximum plasma concentration of 2.4 hours and a mean half-life of 32.0 hours . They are eliminated mainly by hepatic metabolism, mostly by cytochrome P450 (CYP) 3A4 . The oral bioavailability of Ribociclib is 65.8% at a dose of 600 mg .
Result of Action
The inhibition of CDK4/6 leads to cell cycle arrest and apoptosis, thereby reducing abnormal cell proliferation and potentially leading to cancer development . Notably, CDK4/6 inhibitors also augment the immunogenicity of tumor cells, enhance the function of antigen-presenting cells (APCs), re-accommodate immune effector cells and immune-suppressing cells, and equilibrate senescence-associated secretory phenotype (SASP) and cytokine secretion .
Action Environment
The action of CDK4 inhibitors can be influenced by various environmental factors. For instance, the presence of other small-molecule targeted therapies can increase the overall survival and objective response rates in certain types of cancer . Additionally, the tumor immune microenvironment (TIME) can also influence the action, efficacy, and stability of CDK4 inhibitors .
Biochemical Analysis
Biochemical Properties
Cdk4 inhibitors interact with several enzymes, proteins, and other biomolecules. The primary interaction is with the Cdk4 enzyme itself, preventing it from phosphorylating the Rb protein . This interaction is crucial for the Cdk4 inhibitor’s role in halting the cell cycle. Additionally, Cdk4 inhibitors have been shown to interact with cyclin D, a protein that forms a complex with Cdk4 to regulate the cell cycle . The inhibition of Cdk4 leads to the destabilization of the Cdk4-cyclin D complex, further contributing to cell cycle arrest .
Cellular Effects
Cdk4 inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Cdk4 inhibitors can suppress the phosphorylation of the Rb protein, preventing cancer cell proliferation . They also induce diverse effects within both tumor and stromal compartments, which serve to explain aspects of their clinical activity .
Molecular Mechanism
The molecular mechanism of action of Cdk4 inhibitors involves several steps. Firstly, they bind to the Cdk4 enzyme, inhibiting its ability to phosphorylate the Rb protein . This prevents the release of E2F transcription factors that are necessary for the transition from the G1 to S phase of the cell cycle . As a result, the cell cycle is arrested, and the cells are prevented from proliferating .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cdk4 inhibitors can change over time. For instance, after a short exposure to a this compound, most hepatocellular carcinoma (HCC) cell lines show inhibition of proliferation, specifically Cdk4 inhibition, with G1 phase cells accumulation and clone formation reduction . This suggests that the this compound’s impact on cellular function can be observed in both in vitro and in vivo studies over time .
Dosage Effects in Animal Models
The effects of Cdk4 inhibitors can vary with different dosages in animal models. For example, in a model of estrogen-dependent breast cancer (MCF7), the novel this compound PF-07220060 has robust antitumor activity . The study also showed that the combination of PF-07220060 and the CDK4/6 inhibitor lerociclib significantly inhibited the growth of tamoxifen-resistant, long-term estrogen-deprived, and patient-derived xenograft tumors .
Metabolic Pathways
Cdk4 inhibitors are involved in several metabolic pathways. They interact with enzymes such as Janus kinase (JAK), signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase (PI3K), protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways . These interactions can affect metabolic flux or metabolite levels, further influencing the cell cycle .
Subcellular Localization
It is known that Cdk4 itself is widely expressed in various cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclin-dependent kinase 4 inhibitors typically involves multiple steps, including the formation of core structures and the introduction of functional groups that enhance their inhibitory activity. One common synthetic route involves the use of heterocyclic compounds as core structures, which are then modified through various chemical reactions such as alkylation, acylation, and cyclization.
For example, the synthesis of palbociclib, a well-known cyclin-dependent kinase 4 inhibitor, involves the following steps:
- Formation of the pyrido[2,3-d]pyrimidin-7-one core.
- Introduction of the piperazine moiety through nucleophilic substitution.
- Final modifications to enhance solubility and bioavailability .
Industrial Production Methods
Industrial production of cyclin-dependent kinase 4 inhibitors involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclin-dependent kinase 4 inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups to enhance activity.
Reduction: Removal of oxygen-containing groups to modify activity.
Substitution: Replacement of specific atoms or groups to improve selectivity and potency.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of cyclin-dependent kinase 4 inhibitors include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically derivatives of the core structure with enhanced inhibitory activity. These derivatives are designed to improve pharmacokinetic properties, such as solubility, stability, and bioavailability.
Scientific Research Applications
Cyclin-dependent kinase 4 inhibitors have a wide range of scientific research applications, including:
Chemistry
In chemistry, these inhibitors are used as tools to study cell cycle regulation and the role of cyclin-dependent kinase 4 in various cellular processes. They help in understanding the molecular mechanisms underlying cell proliferation and differentiation.
Biology
In biology, cyclin-dependent kinase 4 inhibitors are used to investigate the pathways involved in cell cycle control and apoptosis. They are valuable in studying the interactions between cyclin-dependent kinase 4 and other proteins, as well as the effects of cyclin-dependent kinase 4 inhibition on cellular functions.
Medicine
In medicine, cyclin-dependent kinase 4 inhibitors are primarily used in cancer therapy. They are effective in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer by preventing the proliferation of cancer cells. Clinical trials are also exploring their potential in treating other types of cancer, such as lung and pancreatic cancer .
Industry
In the pharmaceutical industry, cyclin-dependent kinase 4 inhibitors are used in drug development and screening. They serve as lead compounds for the development of new anticancer drugs and are tested for their efficacy and safety in preclinical and clinical studies.
Comparison with Similar Compounds
Cyclin-dependent kinase 4 inhibitors are often compared with other cyclin-dependent kinase inhibitors, such as cyclin-dependent kinase 6 inhibitors and cyclin-dependent kinase 2 inhibitors. While all these inhibitors target cyclin-dependent kinases, cyclin-dependent kinase 4 inhibitors are unique in their specificity for cyclin-dependent kinase 4 and their effectiveness in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer.
Similar Compounds
Cyclin-dependent kinase 6 inhibitors: Similar in function but target cyclin-dependent kinase 6.
Cyclin-dependent kinase 2 inhibitors: Target cyclin-dependent kinase 2 and are used in different therapeutic contexts.
Cyclin-dependent kinase 9 inhibitors: Target cyclin-dependent kinase 9 and are being explored for their potential in treating other types of cancer.
Cyclin-dependent kinase 4 inhibitors stand out due to their specific mechanism of action and their proven efficacy in clinical settings, making them a valuable tool in cancer therapy and scientific research.
Properties
IUPAC Name |
6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFKDDRQSNVETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416208 | |
| Record name | Cdk4 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546102-60-7 | |
| Record name | K-00024 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546102607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cdk4 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-00024 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ73ATU8W7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CDK4 inhibitors primarily act by competitively binding to the ATP-binding pocket of cyclin-dependent kinase 4 (CDK4). [, ] This prevents CDK4 from forming an active complex with cyclin D, a crucial step for the phosphorylation of the retinoblastoma protein (Rb). [, ]
A: Inhibiting CDK4 prevents Rb phosphorylation, which in turn blocks the release of E2F transcription factors. [, ] Consequently, the expression of genes necessary for the G1 to S phase transition is suppressed, leading to cell cycle arrest in the G1 phase. [, , , , ]
A: Yes, in certain contexts, CDK4 inhibition can trigger apoptosis. Studies have shown that specific CDK4 inhibitors induce apoptosis in colon cancer cells by activating the NF-κB signaling pathway. [] This involves the translocation of RelA (a key NF-κB component) from the cytoplasm to the nucleolus, resulting in the repression of NF-κB-driven transcription and ultimately apoptosis. []
A: Research suggests CDK4 also regulates cellular metabolism. Inhibiting CDK4 has been linked to impaired lysosomal function, impacting both the autophagic flux and mTORC1 activation. []
A: While specific structural details vary, many CDK4 inhibitors share common structural features, such as a heterocyclic core (e.g., pyrido[2,3-d]pyrimidin-7-one, pyrrolo[2,3-d]pyrimidine) and substituents capable of interacting with key residues within the CDK4 ATP-binding pocket. [, , , ]
A: Computational methods, such as molecular docking, 3D-QSAR, pharmacophore modeling, and molecular dynamics simulations, have proven valuable in CDK4 inhibitor research. [, , , , , ] These techniques aid in understanding the structure-activity relationships, predicting binding affinities, identifying key interactions with the CDK4 active site, and designing novel inhibitors.
A: Studies have utilized molecular docking to predict binding modes and affinities of novel CDK4 inhibitors and identify critical residues involved in inhibitor binding. [, ] 3D-QSAR models have been developed to establish correlations between the molecular structures of CDK4 inhibitors and their biological activities, guiding the design of more potent compounds. [, ]
A: SAR studies have revealed that even minor structural alterations can significantly impact the potency and selectivity of CDK4 inhibitors. [, , ] For instance, introducing specific substituents at certain positions on the core scaffold can enhance CDK4 binding affinity and selectivity over other kinases like CDK2 and CDK6. [, ]
A: Research on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors showed that modifications at the 2- and 8-positions of the pyrimidine ring significantly influence CDK4 inhibitory activity. [] Similarly, studies on indolocarbazoles identified 6-substitution as crucial for potent and selective CDK4 inhibition. []
ANone: While the provided research doesn’t extensively discuss formulation challenges, developing stable and bioavailable formulations for CDK4 inhibitors can be complex. Factors like solubility, permeability, and metabolic stability need to be addressed to ensure optimal drug delivery and efficacy.
A: While generally well-tolerated, CDK4 inhibitors can cause side effects. Neutropenia (low neutrophil count) is a common side effect observed with CDK4 inhibitors, which can increase the risk of infections. [, , , ] Other reported side effects include anemia, thrombocytopenia, and gastrointestinal disturbances. [, , ]
A: Yes, researchers are actively exploring strategies to minimize the toxicity of CDK4 inhibitors. One approach involves developing highly selective CDK4 inhibitors that spare CDK6, which plays a more prominent role in hematopoiesis. [, , , ]
A: CDK4 inhibitors have been shown to exhibit favorable pharmacokinetic profiles, including good oral bioavailability and sufficient half-lives to achieve sustained target inhibition. [, , ]
A: In vivo studies have demonstrated that CDK4 inhibitors effectively inhibit tumor growth in various preclinical models, including breast cancer, lymphoma, sarcoma, and other tumor types. [, , , , ] This efficacy is often associated with reduced Rb phosphorylation, cell cycle arrest, and induction of apoptosis in tumor tissues.
A: Researchers commonly employ cell-based assays like MTS, MTT, and BrDU incorporation assays to assess the impact of CDK4 inhibitors on cell viability and proliferation. [, , , ] Additionally, techniques such as TUNEL staining, apoptosis arrays, and Western blotting are utilized to investigate the induction of apoptosis and changes in apoptotic protein expression. [, ]
A: Preclinical studies utilize xenograft models, where human cancer cells are implanted into immunodeficient mice, to evaluate the efficacy of CDK4 inhibitors in vivo. [, , , , ] These models allow researchers to assess tumor growth inhibition, survival benefits, and potential synergistic effects with other therapies.
A: Yes, clinical trials have demonstrated promising results for CDK4 inhibitors, particularly in treating hormone receptor-positive (HR+) breast cancer. [, , , , , ] For instance, Palbociclib in combination with letrozole significantly improved progression-free survival in postmenopausal women with HR+ metastatic breast cancer. [, ]
A: One mechanism of resistance involves the upregulation of CDK6, as it can compensate for CDK4 inhibition in certain contexts. [, , , ] Other potential resistance mechanisms include mutations in Rb, amplification of cyclin D1, and alterations in upstream signaling pathways that activate CDK4/6.
ANone: While the provided research doesn't specifically cover targeted delivery strategies for CDK4 inhibitors, this is an active area of research in drug development. Nanoparticle-based delivery systems, antibody-drug conjugates, and other targeted approaches could potentially enhance the delivery of CDK4 inhibitors to tumor cells while minimizing off-target effects.
A: Several potential biomarkers are under investigation. Rb status is crucial, as CDK4 inhibitors primarily exert their effects through Rb-dependent mechanisms. [, , ] Loss of Rb expression or function is associated with resistance to CDK4 inhibitors. [, ] Other potential markers include p16INK4a expression, Cyclin D1 levels, and the phosphorylation status of CDK4 and Rb. [, , , , ]
A: Research suggests that the phosphorylation status of p27Kip1 at tyrosine 88 (pY88-p27Kip1) may serve as a biomarker for this compound sensitivity. [] Studies have shown a correlation between pY88-p27Kip1 levels and response to Palbociclib in breast cancer models. []
A: The development of highly selective CDK4 inhibitors represents a significant breakthrough. Early CDK inhibitors lacked selectivity, leading to significant toxicity. [, ] The discovery of Palbociclib, a highly selective CDK4/6 inhibitor, marked a turning point, leading to its FDA approval for HR+ metastatic breast cancer. [, , ]
A: The development and investigation of CDK4 inhibitors involve expertise from various scientific disciplines, including biochemistry, molecular biology, pharmacology, medicinal chemistry, and computational chemistry. [, , , , , , ] Such interdisciplinary collaboration is essential for advancing our understanding of CDK4 biology, identifying novel inhibitors, and translating these discoveries into effective cancer therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



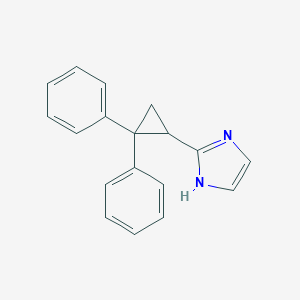
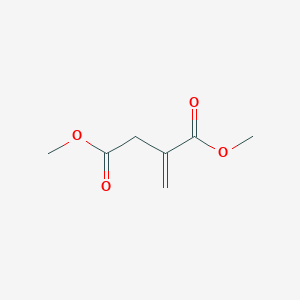
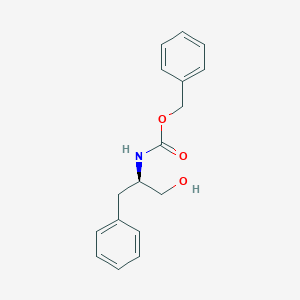
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
